molecular formula C19H14O3 B11836088 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one CAS No. 60049-53-8

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one

Cat. No.: B11836088
CAS No.: 60049-53-8
M. Wt: 290.3 g/mol
InChI Key: QCKWGWOGNUTXTL-UHFFFAOYSA-N
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Description

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzofuran core fused with a naphthalene ring, which is further substituted with a methoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-methoxy-1-naphthaldehyde and a suitable benzofuran precursor, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran and naphthalene derivatives.

Scientific Research Applications

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.

    S-(4-Methylphenyl) 3-(4-Methoxy-1-naphthyl)-2-propenethioate: Used in various chemical applications.

Uniqueness

3-(4-Methoxy-1-naphthyl)-2-benzofuran-1(3H)-one is unique due to its specific structural features and the presence of both benzofuran and naphthalene rings. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

60049-53-8

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-methoxynaphthalen-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H14O3/c1-21-17-11-10-15(12-6-2-3-7-13(12)17)18-14-8-4-5-9-16(14)19(20)22-18/h2-11,18H,1H3

InChI Key

QCKWGWOGNUTXTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3C4=CC=CC=C4C(=O)O3

Origin of Product

United States

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